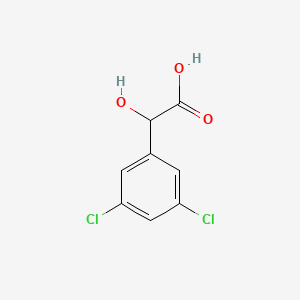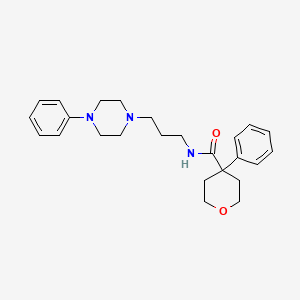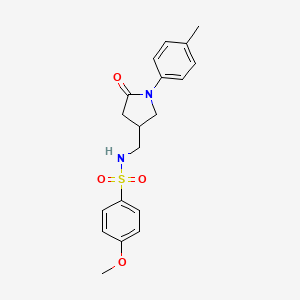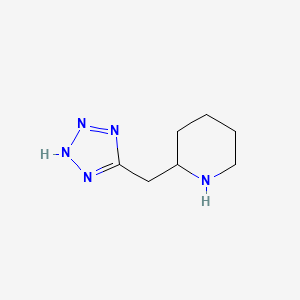
3-Isopropyl-1,1-dimethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-1,1-dimethylindan-5-ol is a chemical compound with the molecular formula C14H20O . It contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl . The molecule contains a total of 35 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Molecular Identification
In analytical chemistry, compounds with complex structures, including isomers, play crucial roles in the study of flavors, aromas, and off-flavors in various matrices. For instance, the characterization and analysis of dimethyl-substituted methoxypyrazines highlight the importance of accurate analytical methods for identifying structural isomers, which are significant in understanding wine aroma and off-flavors in cork stoppers and ladybugs (Slabizki et al., 2014).
Electrochemical Sensing and Catalysis
Research on modified electrodes, such as those incorporating carbon nanotubes and specific organic molecules, demonstrates the potential for creating sensitive electrochemical sensors. These sensors can detect various compounds, including pharmaceuticals and biochemicals, showcasing the utility of molecularly engineered materials in enhancing electrochemical performance (Beitollahi et al., 2012).
Photocatalytic Hydrogen Production
Studies on photocatalytic systems for hydrogen production from water exemplify the integration of molecular catalysts and photosensitizers. Such research demonstrates the potential of chemically complex molecules in capturing and utilizing solar energy for sustainable hydrogen generation (Du et al., 2008).
Organic Electronics and Conductivity
Investigations into single-component conductors with bulky substituents reveal the impact of molecular structure on electronic properties. These studies are critical for designing new materials for organic electronics and understanding the relationship between structure and charge mobility (Filatre-Furcate et al., 2016).
Crystallography and Material Science
Crystal structure analysis of compounds with specific functional groups, such as unsymmetrically substituted ureas, aids in understanding molecular interactions and material properties. Such research contributes to the development of materials with tailored physical and chemical characteristics (Rao et al., 2010).
Molecular Biology and Nucleic Acid Chemistry
The synthesis and characterization of nucleic acid analogs, including those with modifications like aminopropyl groups, offer insights into the interactions between synthetic molecules and biological macromolecules. This research area is fundamental for developing new therapeutic agents and understanding the molecular basis of life (Aly et al., 2005).
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)



![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)
![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)